molecular formula C18H16N4O4S B11652078 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B11652078
M. Wt: 384.4 g/mol
InChI Key: OXZJZDWZEMQVRE-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a benzamide backbone substituted with a methoxy group and a pyrimidin-2-ylsulfamoyl group, making it a valuable molecule in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-amino-N-pyrimidin-2-yl-benzenesulfonamide and 2-methoxybenzoyl chloride.

    Reaction Conditions: The reaction is carried out in a solvent such as dichloroethane, with triethylamine as a base.

    Procedure: The 4-amino-N-pyrimidin-2-yl-benzenesulfonamide is dissolved in dichloroethane and cooled to 0°C. 2-methoxybenzoyl chloride is added dropwise, followed by triethylamine. The mixture is stirred at 0°C for one hour and then allowed to reach room temperature.

    Purification: The reaction mixture is washed with hydrochloric acid and sodium bicarbonate solutions to remove impurities. The organic layer is dried with anhydrous sodium sulfate, and the solvent is evaporated.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-[4-(2-pyrimidinylsulfamoyl)phenyl]benzamide
  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide

Uniqueness

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group and pyrimidin-2-ylsulfamoyl moiety contribute to its reactivity and potential therapeutic applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C18H16N4O4S

Molecular Weight

384.4 g/mol

IUPAC Name

2-methoxy-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H16N4O4S/c1-26-16-6-3-2-5-15(16)17(23)21-13-7-9-14(10-8-13)27(24,25)22-18-19-11-4-12-20-18/h2-12H,1H3,(H,21,23)(H,19,20,22)

InChI Key

OXZJZDWZEMQVRE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3

Origin of Product

United States

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